IACS-6274: A Technical Guide to a First-in-Class GLS1 Inhibitor
IACS-6274: A Technical Guide to a First-in-Class GLS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-6274 (also known as IPN60090) is a potent, selective, and orally bioavailable small molecule inhibitor of glutaminase-1 (GLS1).[1][2][3] Developed by the University of Texas MD Anderson Cancer Center's Therapeutics Discovery division, this agent targets the metabolic dependency of certain cancers on glutamine.[1][4] By inhibiting the conversion of glutamine to glutamate, IACS-6274 disrupts cancer cell metabolism, leading to cell death and showing promise in preclinical and clinical settings for the treatment of advanced solid tumors.[2] This document provides an in-depth overview of IACS-6274, its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action
IACS-6274's primary mechanism of action is the selective inhibition of GLS1, a key enzyme in the metabolic pathway of glutaminolysis.[5][6] In many rapidly proliferating cancer cells, there is a heightened dependence on glutamine as a source of carbon and nitrogen for the synthesis of essential macromolecules and for energy production.[2]
GLS1 catalyzes the hydrolysis of glutamine to glutamate. Glutamate, in turn, can be converted into α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. Glutamate is also a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking GLS1, IACS-6274 leads to a depletion of intracellular glutamate, which has several downstream effects:
-
Inhibition of the TCA Cycle: Reduced levels of α-ketoglutarate impair the TCA cycle, leading to decreased energy production.
-
Disruption of Redox Homeostasis: The depletion of glutamate limits the synthesis of glutathione, a critical antioxidant, rendering cancer cells vulnerable to oxidative stress.
-
Induction of Cell Death: The combined effects of metabolic and oxidative stress trigger apoptosis in cancer cells.[2]
The anti-tumor activity of IACS-6274 is particularly pronounced in tumors with specific molecular characteristics, such as low expression of asparagine synthetase (ASNS) or mutations in KEAP1/NFE2L2, which further sensitize the cells to disruptions in glutamine metabolism.[6]
Quantitative Data
Preclinical Data
The preclinical activity of IACS-6274 has been characterized by its potent and selective inhibition of GLS1 and its effects on cancer cell proliferation and in vivo tumor growth.
| Parameter | Value | Species/System | Notes |
| IC50 (GLS1) | 31 nM | Recombinant Human GAC isoform | Dual-coupled enzyme assay. |
| IC50 (GLS2) | >50,000 nM | Recombinant Human | Demonstrates high selectivity for GLS1 over GLS2. |
| IC50 (A549 cell proliferation) | 26 nM | Human Lung Carcinoma Cell Line | |
| Pharmacokinetics (Mouse) | |||
| Clearance (CL) | 4.1 mL/min/kg | Mouse | Following a 3 mg/kg intravenous dose. |
| Half-life (t1/2) | 1 hour | Mouse | Following a 3 mg/kg intravenous dose. |
| Max Concentration (Cmax) | 19 µM | Mouse | Following a 10 mg/kg oral dose. |
| Oral Bioavailability (F%) | 89% | Mouse | |
| In Vivo Efficacy | Comparable to CB-839 | Mouse | 100 mg/kg twice daily oral administration for 30 days. |
Data sourced from InvivoChem.
Clinical Data (Phase I Trial - NCT03894540)
A first-in-human, biomarker-driven Phase I trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of IACS-6274 in patients with advanced solid tumors.[1][5]
| Parameter | Value | Notes |
| Recommended Phase II Dose | 180 mg twice daily | |
| Pharmacokinetics (at 180 mg BID) | At steady-state (Cycle 1 Day 14). | |
| Cmax | 45.8 ± 18.6 µM | |
| AUC(0-12hrs) | 382.48 ± 159.27 h*µM | |
| Half-life | ~12 hours | |
| Pharmacodynamics (Target Inhibition) | Decrease in glutamate to glutamine ratios in plasma at Day 14. | |
| 120 mg dose | 82.5% inhibition (p<0.0001) | |
| 180 mg dose | 83.9% inhibition (p<0.0001) | |
| 240 mg dose | 85.3% inhibition (p<0.0001) | |
| Clinical Efficacy | In 20 evaluable patients. | |
| Best Response | Stable Disease in 17 patients | |
| Disease Control Rate at 12 weeks | 60% | |
| Durable Stable Disease (≥6 months) | 6 patients | Including patients with ASNS-low ovarian cancer, PD-1 resistant melanoma, NF1-mutant leiomyosarcoma, and STK11-mutant NSCLC.[5] |
| Common Adverse Events (Grade 1-2) | Photopsia, photophobia, increased creatinine, increased AST | |
| Dose-Limiting Toxicity (at 240 mg) | Grade 3 acute renal failure and posterior reversible encephalopathy syndrome (PRES) in one patient (fully resolved) |
Data sourced from ASCO 2021 presentations.[5][7]
Experimental Protocols
Detailed experimental protocols for the studies on IACS-6274 are proprietary. However, based on published abstracts and summaries, the methodologies for key experiments can be outlined.
GLS1/GLS2 Enzyme Inhibition Assays
-
Objective: To determine the potency and selectivity of IACS-6274 against GLS1 and GLS2 enzymes.
-
Methodology:
-
A dual-coupled enzyme assay was utilized for the GLS1 activity measurement.
-
For GLS2, a dual-coupled fluorescence assay was performed in a 384-well plate format.
-
The assay buffer for the GLS2 assay consisted of 50 mM HEPES (pH 7.4), 250 µM EDTA (pH 8), and 0.12 mM Triton-X 100.
-
IACS-6274 was serially diluted and incubated with the recombinant enzymes.
-
Enzyme activity was measured, and the percentage of inhibition was calculated relative to a vehicle control.
-
IC50 values were determined by fitting the data to a four-parameter logistic curve.
-
Pharmacodynamic Assessment in Clinical Trials
-
Objective: To confirm target engagement and measure the biological effect of IACS-6274 in patients.
-
Methodology:
-
Serial blood samples were collected from patients at baseline and during treatment.
-
Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.
-
Glutamine metabolism in PBMCs was assessed using 13C-isotope labeling to trace the conversion of glutamine to glutamate.
-
The ratios of glutamate to glutamine were measured to determine the level of GLS1 inhibition.
-
This in-house developed clinical assay established a robust pharmacokinetic/pharmacodynamic relationship.[1][4]
-
Resistance Mechanisms
Emerging preclinical data suggests that the PI3K/AKT/mTOR signaling pathway may be a significant contributor to resistance against IACS-6274. In preclinical models, the dual targeting of GLS1 and the PI3K/AKT/mTOR pathway resulted in synergistic anti-tumor efficacy. This indicates a potential rational combination therapy strategy for future clinical development.
Conclusion
IACS-6274 is a promising, first-in-class GLS1 inhibitor with a well-defined mechanism of action targeting cancer cell metabolism. It has demonstrated a favorable pharmacokinetic profile, high selectivity, and encouraging signs of anti-tumor activity in a biomarker-selected patient population during its Phase I clinical trial.[1][5] Further investigation into rational combination therapies, such as with PI3K/AKT/mTOR inhibitors, may maximize the clinical benefit of IACS-6274 in patients with advanced solid tumors.
References
- 1. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 5. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]
- 6. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 7. First-in-human biomarker-driven phase I trial of the potent and selective glutaminase-1 (GLS1) inhibitor IACS-6274 (IPN60090) in patients (pts) with molecularly selected advanced solid tumors. - ASCO [asco.org]
